3-(3,5-dimethylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
This compound is a complex organic molecule that likely contains a benzoxadiazocin ring structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific functional groups present in the molecule. For example, a common method for forming heterocyclic structures involves cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the benzoxadiazocin ring might be reactive towards electrophiles or nucleophiles, depending on the substitution pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Pharmacological Study
- Synthesis Techniques : A study by Rasool et al. (2016) demonstrates the synthesis of molecules with multiple functional groups, including 2,4-dimethylcarbolic acid and derivatives, to study their antibiotic effect against bacteria and lipoxygenase activity (Rasool et al., 2016).
Antimicrobial and Antitumor Properties
- Antimicrobial Activity : Research by Xia et al. (2011) on the mangrove endophytic fungus Nigrospora sp. led to the isolation of compounds with moderate antitumor and antimicrobial activities (Xia et al., 2011).
- Anticancer Agents : A study by Hafez et al. (2016) on novel pyrazole derivatives revealed potential as antimicrobial and anticancer agents (Hafez et al., 2016).
Antibacterial, Antifungal, and Anticonvulsant Evaluation
- Antibacterial and Antifungal Evaluation : Kakanejadifard et al. (2013) synthesized Schiff base compounds with antibacterial activities against both gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
- Anticonvulsant Activity : Rajasekaran et al. (2006) evaluated novel synthesized compounds for their antibacterial, antifungal, and anticonvulsant activities (Rajasekaran et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that binds endogenous opioid peptides known as dynorphins . The activation of KOR can produce analgesic effects, but it is also associated with side effects such as dysphoria and hallucinations .
Mode of Action
This compound acts as a selective antagonist of the KOR . It binds to the KOR and blocks its activation by dynorphins . This prevents the downstream effects of KOR activation, which can include analgesia, sedation, and changes in mood .
Biochemical Pathways
The antagonism of the KOR by this compound affects the opioid signaling pathway . By blocking the activation of the KOR, it can prevent the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels . This can affect various downstream effects, including the opening of potassium channels and the closing of calcium channels .
Pharmacokinetics
The compound is taken by mouth and has a bioavailability of 25% . It has a relatively long half-life of 30 to 40 hours , suggesting that it remains in the body for a significant period of time after administration . This could potentially allow for less frequent dosing .
Result of Action
By acting as a KOR antagonist, this compound can potentially counteract the effects of KOR activation . This includes the potential to alleviate symptoms of conditions such as depression and anxiety, which have been linked to KOR activation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as the presence of food in the stomach at the time of administration . Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-12-8-13(2)10-14(9-12)21-18(22)20-16-11-19(21,3)23-17-7-5-4-6-15(16)17/h4-10,16H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVKZYDGDZOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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